molecular formula C14H20S2 B13749003 Dispiro[5.1.5.1]tetradecane-7,14-dithione CAS No. 22502-49-4

Dispiro[5.1.5.1]tetradecane-7,14-dithione

Cat. No.: B13749003
CAS No.: 22502-49-4
M. Wt: 252.4 g/mol
InChI Key: DARMWCWDYMRHMH-UHFFFAOYSA-N
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Description

Dispiro[5.1.5.1]tetradecane-7,14-dithione is a unique organic compound characterized by its distinctive spirocyclic structure. The compound has the molecular formula C₁₄H₂₀S₂ and a molecular weight of 252.439 g/mol . Its structure consists of two spiro-linked cyclohexane rings with sulfur atoms at the 7 and 14 positions, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[5.1.5.1]tetradecane-7,14-dithione typically involves the reaction of cyclohexanone with sulfur-containing reagents under controlled conditions. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Dispiro[5.1.5.1]tetradecane-7,14-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithione to its corresponding dithiol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or aryl halides; reactions often require a base like sodium hydride to facilitate the substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Dispiro[5.1.5.1]tetradecane-7,14-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dispiro[5.1.5.1]tetradecane-7,14-dithione involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its spirocyclic structure allows it to interact with biological macromolecules, potentially disrupting their normal function and leading to biological effects such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Dispiro[5.1.5.1]tetradecane-7,14-dione: Similar structure but with oxygen atoms instead of sulfur.

    Dispiro[5.1.5.1]tetradecane-7,14-dithiol: Contains thiol groups instead of dithione.

Uniqueness

Dispiro[5.1.5.1]tetradecane-7,14-dithione is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation .

Properties

IUPAC Name

dispiro[5.1.58.16]tetradecane-7,14-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S2/c15-11-13(7-3-1-4-8-13)12(16)14(11)9-5-2-6-10-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARMWCWDYMRHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=S)C3(C2=S)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499097
Record name Dispiro[5.1.5~8~.1~6~]tetradecane-7,14-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22502-49-4
Record name Dispiro[5.1.5.1]tetradecane-7,14-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22502-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dispiro[5.1.5~8~.1~6~]tetradecane-7,14-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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